4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine
Overview
Description
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This molecule has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for studying a range of biological phenomena.
Mechanism of Action
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the uptake of nucleosides into the cell. This inhibition can lead to a depletion of intracellular nucleoside pools, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells. These include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine in lab experiments is its specificity for nucleoside transporters. This allows researchers to selectively inhibit these transporters without affecting other cellular processes. However, one limitation of this compound is that it can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more specific and potent inhibitors of nucleoside transporters. Another direction is the investigation of the role of nucleoside transporters in various disease states, such as cancer and viral infections. Finally, the use of this compound in combination with other drugs or therapies is an area of ongoing research, with the potential to enhance therapeutic efficacy.
Scientific Research Applications
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been used extensively in scientific research to study the role of nucleoside transporters in various biological processes. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. By inhibiting these transporters, this compound can be used to investigate the effects of nucleoside depletion on cellular processes such as proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)21-10-8-18(9-11-21)16-23-25-14-12-24(13-15-25)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUCWUHEYEXPG-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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